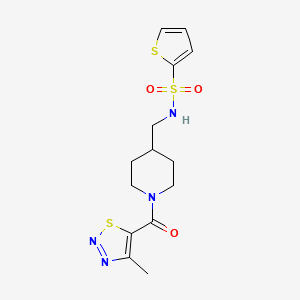
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H18N4O3S3 and its molecular weight is 386.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as “N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide”, is a derivative of 4-methyl-1,2,3-thiadiazole Similar compounds have shown potential antimicrobial activity, mainly against gram-positive bacteria .
Mode of Action
It’s known that many thiadiazole derivatives exhibit their biological activities through interactions with various enzymes and receptors in the cell . The compound’s interaction with its targets may lead to changes in cellular processes, resulting in its observed biological effects.
Biochemical Pathways
Many thiadiazole derivatives are known to interfere with various biochemical pathways, leading to their observed biological effects .
Result of Action
Similar compounds have shown potential antimicrobial activity, indicating that they may inhibit the growth of or kill microorganisms .
Actividad Biológica
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring linked to a sulfonamide group and a piperidine moiety substituted with a thiadiazole. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific enzymes and pathways involved in various diseases.
-
Inhibition of Enzymatic Activity :
- Similar compounds have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, thiophene-2-sulfonamides have been identified as moderate inhibitors of CDK5, suggesting potential applications in cancer therapy where CDK dysregulation is prevalent .
- The compound may also exhibit inhibitory effects on carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and obesity .
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives of thiophene sulfonamides have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity .
- Neuroprotective Effects :
Study 1: Antimicrobial Evaluation
A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity. The most active compound showed an MIC value of 0.22 μg/mL against Staphylococcus aureus, demonstrating the potential of thiophene-based compounds in treating bacterial infections .
Study 2: Neuroprotective Properties
In a study focused on neuroprotection, a related thiophene sulfonamide was found to inhibit JNK pathways, which are often implicated in neuronal cell death. This inhibition led to a significant reduction in apoptosis under stress conditions, highlighting the therapeutic potential for neurodegenerative disorders .
Research Findings
| Activity Type | Compound | IC50/MIC | Target/Pathway |
|---|---|---|---|
| Antimicrobial | This compound | 0.22 μg/mL | Staphylococcus aureus |
| Neuroprotection | Thiophene-based JNK inhibitors | Not specified | JNK pathway (neuroprotection) |
| CDK Inhibition | Thiophene-2-sulfonamide derivatives | Moderate potency | Cyclin-dependent kinase 5 (CDK5) |
Propiedades
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-10-13(23-17-16-10)14(19)18-6-4-11(5-7-18)9-15-24(20,21)12-3-2-8-22-12/h2-3,8,11,15H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVWVUZQWMDDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













